N-(1,2-Diphenylethenyl)benzamide
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Overview
Description
N-(1,2-Diphenylethenyl)benzamide is an organic compound with the molecular formula C21H19NO It is a derivative of benzamide, characterized by the presence of a diphenylethenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Diphenylethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is noted for being green, rapid, mild, and highly efficient .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Diphenylethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,2-Diphenylethenyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,2-Diphenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis, suggesting potential mechanisms for their biological effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,2-Diphenylethenyl)benzamide include other benzamide derivatives, such as:
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide: Another benzamide derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the diphenylethenyl group, which imparts distinct chemical properties and potential applications compared to other benzamide derivatives
Properties
CAS No. |
114971-43-6 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1,2-diphenylethenyl)benzamide |
InChI |
InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23) |
InChI Key |
HBUXMJOZCIDSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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